![molecular formula C24H22N4O5 B2535623 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1113107-49-5](/img/structure/B2535623.png)
6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a dihydropyridazinone core
准备方法
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step typically involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Construction of the Dihydropyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用机制
The mechanism by which 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of receptors, or interference with signal transduction pathways.
相似化合物的比较
When compared to similar compounds, 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups. Similar compounds include:
Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different substituents.
Oxadiazole Derivatives: Compounds featuring the oxadiazole ring but lacking the benzodioxole or dihydropyridazinone components.
Dihydropyridazinone Derivatives: Compounds with the dihydropyridazinone core but different substituents on the aromatic rings.
The uniqueness of this compound lies in its ability to combine these diverse functional groups into a single molecule, potentially offering a broader range of applications and interactions.
属性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15(2)32-18-6-3-16(4-7-18)24-25-22(33-27-24)11-12-28-23(29)10-8-19(26-28)17-5-9-20-21(13-17)31-14-30-20/h3-10,13,15H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGJDPSOQAJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)
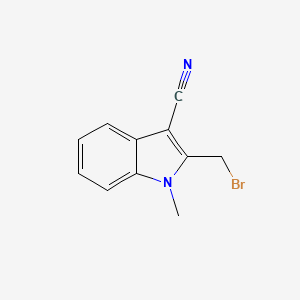
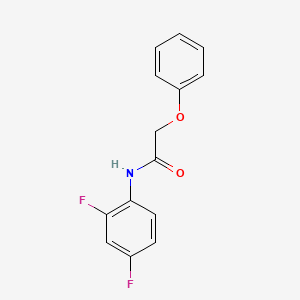
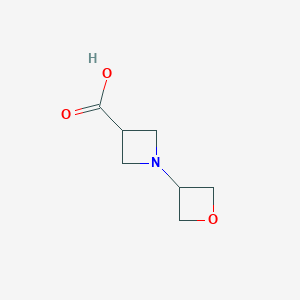
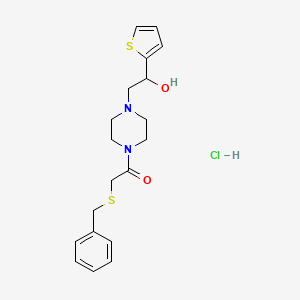
![5-METHYL-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2535549.png)
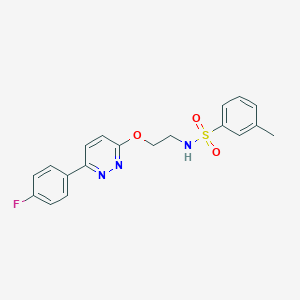
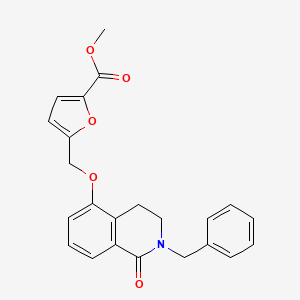

![3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535557.png)
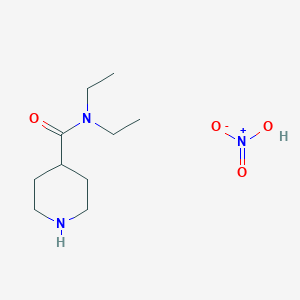
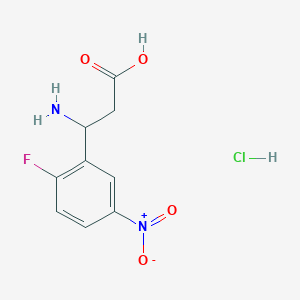
![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)
